molecular formula C6H5BrClNO B1283119 5-Bromo-4-chloro-2-methylpyridine 1-oxide CAS No. 103971-43-3

5-Bromo-4-chloro-2-methylpyridine 1-oxide

Cat. No.: B1283119
CAS No.: 103971-43-3
M. Wt: 222.47 g/mol
InChI Key: IZXSYVQEPYNCMC-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring, along with an oxide group at the nitrogen position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide typically involves the oxidation of 5-Bromo-4-chloro-2-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methylpyridine 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-chloro-2-methylpyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methylpyridine 1-oxide involves its interaction with specific molecular targets. The oxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The presence of bromine and chlorine atoms can also affect the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-methylpyridine: Similar structure but lacks the oxide group.

    5-Bromo-2-chloropyridine: Similar structure but lacks the methyl and oxide groups.

    5-Bromo-2-methylpyridine 1-oxide: Similar structure but lacks the chlorine atom.

Uniqueness

5-Bromo-4-chloro-2-methylpyridine 1-oxide is unique due to the combination of bromine, chlorine, methyl, and oxide groups on the pyridine ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-4-chloro-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-4-2-6(8)5(7)3-9(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXSYVQEPYNCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546634
Record name 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103971-43-3
Record name 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-methyl-4-nitropyridine oxide (7.0 g, 30 mmol) was refluxed in conc. HCl (80 mL) for 16 hrs. The mixture was allowed to cool to room temperature, partially concentrated and then neutralized by NaOH (10N) to pH 7. The crude was partitioned between CHCl3 and water. The organic solution was separated, dried and concentrated to yield 5-bromo-4-chloro-2-methylpyridine oxide as a white solid (6.71 g). MS [M+H]+: 223.7; tR=1.91 min. (method 1).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-4-nitro-2-picoline-N-oxide (30.0 g) in dichloromethane (250 ml) was cooled at 10°, and a solution of phosphoryl chloride (35.5 ml) in dichloromethane (200 ml) added over 15 minutes. The mixture was heated under reflux for 5 hours, allowed to cool to ambient temperature, and allowed to stand for 16 hours. After pouring onto ice (300 ml) and stirring for 15 minutes, the mixture was basified to pH 10 using concentrated aqueous sodium hydroxide. The organic phase was separated off, and the aqueous phase further extracted with chloroform (2×100 ml). The combined organic phases were dried (K2CO3) and stripped to a solid, which was triturated with petroleum ether (40-60), filtered, washed and dried to yield 4-chloro-5-bromo-2-picoline-N-oxide, 24.08 g, m.p. 121°-4° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
35.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4.2 mL (46 mmol) phosphorus oxychloride in 20 mL DCM were added dropwise at 10° C. to 3.6 g (15 mmol) 5-bromo-2-methyl-4-nitropyridine-1-oxide in 30 mL DCM. The reaction mixture was then refluxed for 5 h, then added to ice water and adjusted to a pH of 10 with 4N aqueous sodium hydroxide solution. The organic phase was separated off and the aqueous phase was extracted twice more with DCM. The combined organic phases were dried on sodium sulphate and evaporated down. The residue was stirred into petroleum ether, the precipitate formed was suction filtered and dried.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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